3-(2,5-Dimethylphenoxy)-5-nitroaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2,5-dimethylphenoxy)-5-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-9-3-4-10(2)14(5-9)19-13-7-11(15)6-12(8-13)16(17)18/h3-8H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXVPNQBYLCEAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC2=CC(=CC(=C2)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Crystallographic Characterization Methodologies for 3 2,5 Dimethylphenoxy 5 Nitroaniline
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through a series of one- and two-dimensional experiments, the precise connectivity and spatial arrangement of atoms within 3-(2,5-Dimethylphenoxy)-5-nitroaniline can be established.
One-dimensional NMR provides fundamental information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.
¹H NMR: The proton NMR spectrum is anticipated to display distinct signals corresponding to each unique proton environment. The aromatic protons on the nitroaniline and dimethylphenoxy rings would appear in the downfield region (typically δ 6.0-8.0 ppm), with their specific chemical shifts and splitting patterns dictated by the electronic effects of the substituents (the electron-withdrawing nitro group, the electron-donating amine group, and the ether linkage). The two methyl groups on the phenoxy ring are expected to produce sharp singlet signals in the upfield region (around δ 2.0-2.5 ppm). The amine (NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.
¹³C NMR: The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. The spectrum would show distinct signals for the 14 carbon atoms. The carbons of the aromatic rings would resonate in the δ 100-160 ppm range. The carbons directly attached to the electron-withdrawing nitro group and the oxygen of the ether linkage would be shifted further downfield. The two methyl group carbons would appear at the most upfield region of the spectrum (typically δ 15-25 ppm). rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on standard substituent effects. Actual experimental values may vary.)
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH (Nitroaniline Ring) | 6.5 - 7.8 | 105 - 150 |
| Aromatic CH (Dimethylphenoxy Ring) | 6.8 - 7.2 | 115 - 140 |
| Ar-C -NO₂ | - | 148 - 152 |
| Ar-C -NH₂ | - | 145 - 150 |
| Ar-C -O | - | 150 - 160 |
| C H₃ | 2.1 - 2.4 (singlets) | 15 - 22 |
| NH ₂ | 4.0 - 5.5 (broad singlet) | - |
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. It would be used to trace the connectivity of protons on the nitroaniline ring and, separately, on the dimethylphenoxy ring, confirming the substitution patterns on each ring system.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It provides an unambiguous assignment of the ¹³C signals for all protonated carbons by linking them to their known ¹H signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies atoms that are close in space, regardless of their bonding. NOESY can help determine the preferred three-dimensional conformation of the molecule by showing through-space interactions between protons on the two different aromatic rings.
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including FT-IR and FT-Raman, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The FT-IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups. The primary amine (NH₂) group would exhibit two distinct stretching bands in the 3300-3500 cm⁻¹ region. The nitro (NO₂) group is identified by its strong asymmetric and symmetric stretching vibrations, typically found near 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively. The diaryl ether linkage (C-O-C) would be confirmed by a strong stretching band around 1250-1180 cm⁻¹. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aromatic C=C stretching bands are observed in the 1600-1450 cm⁻¹ region. researchgate.netnih.gov
FT-Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the molecule often produce strong signals in the Raman spectrum. For this compound, the symmetric stretch of the nitro group (around 1350 cm⁻¹) is expected to be particularly prominent. The aromatic ring "breathing" modes, which involve the symmetric expansion and contraction of the rings, also typically give rise to strong Raman signals.
Table 2: Expected Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibration Type | Expected FT-IR Frequency (cm⁻¹) | Expected FT-Raman Frequency (cm⁻¹) |
| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands) | Weak |
| Nitro (NO₂) | Asymmetric Stretch | 1530 - 1500 (strong) | Moderate |
| Nitro (NO₂) | Symmetric Stretch | 1350 - 1330 (strong) | Strong |
| Diaryl Ether (C-O-C) | Asymmetric Stretch | 1250 - 1180 (strong) | Moderate |
| Aromatic (C=C) | Ring Stretch | 1600 - 1450 (multiple bands) | Strong |
| Aromatic (C-H) | Stretch | 3000 - 3100 (multiple bands) | Moderate |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique used to determine the elemental composition of a molecule by measuring its mass with extremely high accuracy.
The molecular formula for this compound is C₁₄H₁₄N₂O₃. Based on this, the calculated monoisotopic mass is 258.10044 Da. nih.gov An HRMS analysis, typically using an electrospray ionization (ESI) source, would measure the mass-to-charge ratio of the protonated molecule, [M+H]⁺. The experimental measurement of this ion at a value extremely close to the calculated mass (e.g., within 5 ppm) provides definitive confirmation of the compound's elemental formula, distinguishing it from other potential compounds with the same nominal mass but different atomic compositions. chemicalbook.com
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of polar, thermally labile molecules like this compound. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.
For this compound, analysis in positive ion mode would be expected to yield a prominent protonated molecule, [M+H]⁺. The exact mass of this ion provides a highly accurate determination of the molecular weight, which is crucial for confirming the compound's identity. The presence of the basic aniline (B41778) nitrogen facilitates protonation. In negative ion mode, the deprotonated molecule [M-H]⁻ might be observed, though this is typically less favored for anilines compared to more acidic compounds.
Table 1: Predicted ESI-MS Data for this compound
| Ion Mode | Predicted Ion | Calculated m/z | Description |
| Positive | [M+H]⁺ | 259.1134 | Protonated molecule |
| Negative | [M-H]⁻ | 257.0977 | Deprotonated molecule |
Note: The m/z values are calculated based on the monoisotopic mass of the most common isotopes of each element (C, H, N, O).
LC-MS/MS Methodologies
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the specificity of tandem mass spectrometry. This technique is invaluable for the selective detection and quantification of a compound in a complex matrix and for structural elucidation through fragmentation analysis.
In a typical LC-MS/MS experiment for this compound, the protonated molecule ([M+H]⁺ at m/z 259.1) would be selected in the first mass analyzer (Q1). This precursor ion is then subjected to collision-induced dissociation (CID) in a collision cell (q2), causing it to break apart into characteristic product ions. These fragments are then analyzed in the third mass analyzer (Q3).
The fragmentation pattern is predictable based on the molecule's structure. Common fragmentation pathways for nitroaromatic compounds and diphenyl ethers include the loss of the nitro group (NO₂), cleavage of the ether bond, and fragmentation of the aromatic rings. These fragmentation patterns provide a structural fingerprint of the molecule.
Table 2: Predicted LC-MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Proposed Neutral Loss | Structural Origin of Fragment |
| 259.1 | 213.1 | NO₂ (46.0 Da) | Loss of the nitro group |
| 259.1 | 136.1 | C₈H₉O (121.0 Da) | Cleavage of the ether bond, retaining the nitroaniline portion |
| 259.1 | 122.1 | C₆H₄NO₂ (137.0 Da) | Cleavage of the ether bond, retaining the dimethylphenol portion |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. The absorption of light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorbance (λmax) are characteristic of the types of electronic transitions occurring within the molecule.
The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the nitroaniline chromophore. Aromatic nitro compounds typically exhibit strong absorption bands due to π → π* transitions within the benzene (B151609) ring and n → π* transitions involving the non-bonding electrons of the nitro group and the amino group. The presence of the electron-donating amino group and the electron-withdrawing nitro group on the same ring leads to a significant intramolecular charge transfer (ICT) band, which often appears at a longer wavelength (a bathochromic or red shift). The dimethylphenoxy group may cause minor shifts in the absorption maxima due to its electronic influence.
Table 3: Predicted UV-Vis Absorption Data for this compound in a Polar Solvent
| Predicted λmax (nm) | Type of Electronic Transition | Associated Chromophore |
| ~240-260 nm | π → π* | Benzene ring of the phenoxy group |
| ~350-390 nm | Intramolecular Charge Transfer (ICT) | Nitroaniline system |
Single-Crystal X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination
Determination of Molecular Conformation and Torsion Angles
The conformation of this compound is largely defined by the torsion angles around the C-O-C ether linkage. These angles determine the relative orientation of the two aromatic rings. Due to steric hindrance between the rings, a completely planar conformation is unlikely. The molecule is expected to adopt a twisted or "bent" conformation. The specific values of the torsion angles would be determined with high precision from the crystallographic data.
Analysis of Intermolecular Interactions and Crystal Packing
The way molecules arrange themselves in a crystal is governed by intermolecular forces. For this compound, hydrogen bonding is expected to be a dominant interaction. The amino group (-NH₂) can act as a hydrogen bond donor, while the nitro group (-NO₂) and the ether oxygen can act as hydrogen bond acceptors. These hydrogen bonds, along with weaker C-H···O and π-π stacking interactions between the aromatic rings, would create a complex three-dimensional network that stabilizes the crystal structure.
Computational and Theoretical Investigations of 3 2,5 Dimethylphenoxy 5 Nitroaniline
Advanced Molecular Modeling Approaches for Mechanistic Insights
In the absence of specific data for 3-(2,5-dimethylphenoxy)-5-nitroaniline, we can look to computational studies of analogous compounds to understand the types of advanced molecular modeling approaches that could be applied. For instance, studies on related nitroaromatic and phenoxy compounds often employ a variety of computational methods to explore their electronic structure, reactivity, and potential interactions with biological targets.
Advanced molecular modeling techniques that would be instrumental in providing mechanistic insights for this compound include:
Density Functional Theory (DFT): This quantum mechanical method is a powerful tool for investigating the electronic properties of molecules. For this compound, DFT calculations could be used to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. Furthermore, it can provide insights into the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO, and the Lowest Unoccupied Molecular Orbital - LUMO), and the molecular electrostatic potential (MEP). These parameters are crucial for understanding the molecule's reactivity and intermolecular interactions.
Molecular Dynamics (MD) Simulations: MD simulations could be employed to study the dynamic behavior of this compound over time. This approach would be particularly useful for understanding its conformational flexibility and how it might interact with a solvent or a biological receptor. By simulating the motion of atoms and molecules, MD can reveal important information about the compound's stability and the nature of its non-covalent interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling: If a series of analogous compounds with known biological activities were available, QSAR studies could be performed. These computational models aim to establish a mathematical relationship between the chemical structure and the biological activity of a set of compounds. For this compound, QSAR could help predict its potential biological effects based on its physicochemical properties and structural features.
Molecular Docking: To investigate potential interactions with specific protein targets, molecular docking simulations would be a valuable approach. This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking studies could identify potential binding sites on a target protein and elucidate the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.
While no specific data tables for this compound can be presented, the following table illustrates the type of data that would be generated from DFT calculations for a hypothetical molecule with similar features.
Hypothetical DFT Calculation Data for a Nitroaniline Derivative
| Calculated Parameter | Value |
| Geometric Parameters | |
| C-N (nitro group) bond length | 1.45 Å |
| C-N (amino group) bond length | 1.38 Å |
| O-N-O (nitro group) bond angle | 124.5° |
| Dihedral Angle (between rings) | 45.2° |
| Electronic Properties | |
| Energy of HOMO | -6.2 eV |
| Energy of LUMO | -2.5 eV |
| HOMO-LUMO Energy Gap | 3.7 eV |
| Dipole Moment | 5.8 D |
| Mulliken Atomic Charges | |
| N (nitro group) | +0.55 e |
| O (nitro group) | -0.38 e |
| N (amino group) | -0.42 e |
The generation of such data through dedicated computational studies would be essential for a thorough understanding of the chemical and physical properties of this compound and for predicting its behavior in various chemical and biological systems.
Exploration of Chemical Reactivity and Derivatization Pathways of 3 2,5 Dimethylphenoxy 5 Nitroaniline
Reactions of the Nitro Group on the Aniline (B41778) Moiety
The electron-withdrawing nature of the nitro group significantly influences the reactivity of the entire molecule. researchgate.net It deactivates the aniline ring towards electrophilic substitution while simultaneously presenting a key site for reduction and transformation into other nitrogen-containing groups.
Selective Reduction Strategies
The reduction of the aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. sci-hub.st For a molecule like 3-(2,5-Dimethylphenoxy)-5-nitroaniline, which contains other potentially sensitive groups, the choice of reducing agent is critical to ensure chemoselectivity.
Catalytic Hydrogenation: This is a widely used industrial method for nitro group reduction. google.com Catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel are effective. nih.govwku.edu The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol, methanol (B129727), or ethyl acetate. google.comwku.edu A key advantage is that these conditions are generally mild enough to preserve the ether linkage and the alkyl groups on the phenoxy ring. For instance, catalytic transfer hydrogenation using reagents like ammonium (B1175870) formate (B1220265) with a Pd/C catalyst is an efficient method performed in a solvent, which can tolerate various functional groups. mdpi.com
Metal-Acid Systems: Classic reduction methods using metals like iron, tin, or zinc in an acidic medium (e.g., HCl or acetic acid) are also viable. youtube.com These methods are robust and cost-effective. However, the strongly acidic conditions might pose a risk to the ether linkage, although diaryl ethers are generally stable.
Sulfide (B99878) Reagents: Reagents like sodium sulfide (Na₂S) or ammonium hydrosulfide (B80085) (NH₄SH) are known for their ability to selectively reduce one nitro group in a polynitrated aromatic compound. While the target molecule is mononitrated, these reagents offer a mild alternative for the reduction to the corresponding amine.
Hydride Reagents: While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce nitro groups, they are often not used for aromatic nitro compounds as they can lead to the formation of azo compounds. acs.org In contrast, sodium borohydride (B1222165) (NaBH₄) is typically not strong enough to reduce a nitro group on its own but its reactivity can be enhanced by using it in conjunction with transition metal complexes like Ni(PPh₃)₄ or in solvents like dimethyl sulfoxide (B87167) (DMSO). acs.orgjsynthchem.com
Transformations Leading to Other Nitrogen-Containing Functionalities
Beyond reduction to an amine, the nitro group can be converted into other valuable nitrogen-based functional groups. These transformations often proceed through intermediate species formed during the reduction process.
Formation of Hydroxylamines: Partial reduction of the nitro group can yield the corresponding N-arylhydroxylamine. This can be achieved using specific reagents like zinc dust in the presence of ammonium chloride or through controlled catalytic hydrogenation, for instance, with a Pt/C catalyst and a unique additive like 4-dimethylaminopyridine (B28879) (DMAP) to enhance selectivity. researchgate.net The accumulation of hydroxylamine (B1172632) intermediates is a known step in industrial catalytic hydrogenations. google.com
Formation of Azo and Azoxy Compounds: Under certain reductive coupling conditions, two molecules of the nitroaniline can react to form an azo (–N=N–) or azoxy (–N=N(O)–) bridge. For example, reacting aromatic nitro compounds with lead powder and triethylammonium (B8662869) formate in methanol at room temperature can produce symmetrically substituted azo compounds. researchgate.net Similarly, reduction with sodium borohydride in DMSO can lead to azo or azoxy derivatives. acs.org The synthesis of asymmetric azo compounds can be achieved via the cross-coupling of different aromatic nitro compounds. mdpi.com
Reactivity of the Amine Functionality
The primary amine group (–NH₂) on the aniline ring is a potent nucleophile and a site for a variety of chemical reactions, including acylation, alkylation, and condensation.
Acylation and Alkylation Reactions
N-Acylation: The amine group readily reacts with acylating agents such as acyl chlorides or anhydrides to form amides. For example, reaction with acetic anhydride (B1165640) will yield the corresponding acetanilide, N-(3-(2,5-dimethylphenoxy)-5-nitrophenyl)acetamide. quora.com This reaction is often performed to "protect" the amine group before carrying out other transformations, such as nitration on the ring, as the acetamido group is less activating and provides steric hindrance. stuba.skwebflow.com The acylation can be carried out in the presence of a base or, in some cases, without a catalyst. quora.comgoogle.com
N-Alkylation: The introduction of alkyl groups onto the amine nitrogen can be achieved using alkylating agents like alkyl halides. psu.edu Controlling the degree of alkylation to prevent the formation of tertiary amines and quaternary ammonium salts can be challenging. psu.edu Using ionic liquids as the reaction medium has been shown to improve selectivity for mono-alkylation. psu.edu Another approach is the "hydrogen borrowing" methodology, where alcohols are used as alkylating agents in the presence of transition metal catalysts, representing a sustainable process where water is the only byproduct. rsc.org
Condensation Reactions
The primary amine can undergo condensation reactions with carbonyl compounds like aldehydes and ketones to form imines (Schiff bases). This reaction is typically reversible and may require the removal of water to drive it to completion. Furthermore, these anilines can participate in multi-component reactions. For instance, anilines can react with aldehydes and other components in one-pot syntheses to create complex heterocyclic structures like substituted imidazoles or quinolines. beilstein-journals.orgresearchgate.netrsc.org A three-component Strecker reaction involving an aldehyde, an aniline, and a cyanide source is a classic method for synthesizing α-aminonitriles. researchgate.net
Modifications of the Dimethylphenoxy Moiety
The 2,5-dimethylphenoxy portion of the molecule also presents sites for chemical reactions, primarily involving the ether linkage and the aromatic ring.
Cleavage of the Diaryl Ether Bond: The C–O bond in diaryl ethers is notably strong and its cleavage is challenging, often requiring harsh conditions like high temperatures or strong acids/bases. acs.org However, recent advances have provided milder alternatives. Transition-metal-free protocols using systems like triethylsilane with a base (KOtBu) can reductively cleave the C–O bond. researchgate.net Another innovative approach is electrochemical C–O bond cleavage, which can proceed under ambient conditions and offers a sustainable method for functionalizing the aromatic ring. rsc.orgrsc.org
Electrophilic Aromatic Substitution: The phenoxy ring, activated by the ether oxygen and the two methyl groups, is susceptible to electrophilic aromatic substitution reactions such as halogenation, nitration, or sulfonation. libretexts.orgmasterorganicchemistry.com The directing effects of the substituents (ortho, para-directing ether and methyl groups) will guide the incoming electrophile. libretexts.org Given the positions of the existing groups (oxygen at C1, methyls at C2 and C5), the most likely positions for substitution would be C4 and C6, and to a lesser extent, C3. The specific reaction conditions would determine the regioselectivity and whether multiple substitutions occur.
Table of Mentioned Chemical Compounds
Substitutions on the Phenolic Ring
The phenolic ring, derived from 2,5-dimethylphenol (B165462), is activated towards electrophilic aromatic substitution by the electron-donating effects of the ether oxygen and the two methyl groups. nist.govnih.gov These substituents direct incoming electrophiles primarily to the ortho and para positions. byjus.comncert.nic.in In the 2,5-dimethylphenoxy moiety, the positions available for substitution are C-4 (para to the ether linkage) and C-6 (ortho to the ether linkage).
The hydroxyl group (and by extension, the ether oxygen) is a powerful activating group and an ortho-para director due to resonance stabilization of the intermediate arenium ion. byjus.com Similarly, alkyl groups like methyl are activating and direct ortho-para. libretexts.org The combined directing effects of the ether oxygen and the methyl groups in this compound create a specific reactivity map on the phenolic ring.
Table 1: Predicted Regioselectivity of Electrophilic Substitution on the Phenolic Ring
| Position | Activating Groups | Directing Influence | Predicted Reactivity |
|---|---|---|---|
| C-3 | Ether Oxygen (meta), C-2 Methyl (ortho), C-5 Methyl (meta) | Mixed | Low |
| C-4 | Ether Oxygen (para), C-2 Methyl (meta), C-5 Methyl (ortho) | Strongly Activated | High |
Common electrophilic substitution reactions applicable to this ring include nitration, halogenation, and Friedel-Crafts reactions. For instance, halogenation with bromine in a non-polar solvent would likely yield a mixture of 4-bromo and 6-bromo derivatives. byjus.com The precise ratio of these products would depend on steric hindrance and the specific reaction conditions employed.
Alterations of the Ether Linkage
The diaryl ether bond in this compound is relatively inert but can be cleaved under specific, often harsh, conditions. rsc.orgresearchgate.net Altering this linkage is a key strategy for creating novel derivatives where the two aromatic rings are separated or functionalized differently.
Methods for diaryl ether cleavage include:
Reductive Cleavage: Transition-metal-free protocols using systems like triethylsilane and a strong base (e.g., potassium tert-butoxide) can rupture the C–O bond to yield the corresponding phenol (B47542) and arene. researchgate.net
Metal-Catalyzed Hydrogenolysis: Catalysts based on nickel, palladium, or iron can facilitate the reductive cleavage of the C–O bond under milder conditions than traditional hydrolysis. acs.org
Electrochemical Cleavage: Anodic oxidation offers a selective method for cleaving the C–O bond. acs.orgrsc.org This can proceed via an electrooxidative dearomatization pathway, which generates a cation that is susceptible to nucleophilic attack, leading to bond cleavage and functionalization. rsc.orgrsc.org
Table 2: Comparison of Diaryl Ether Cleavage Methods
| Method | Reagents/Conditions | Selectivity | Key Features |
|---|---|---|---|
| Reductive Cleavage | Triethylsilane, KOtBu | Regioselective | Transition-metal-free. researchgate.net |
| Hydrogenolysis | Ni, Pd, or Fe catalyst, H₂ | Can be highly selective | Milder conditions than hydrolysis. acs.orgosti.gov |
The unsymmetrical nature of this compound means that cleavage of the ether bond can, in principle, yield two different sets of products, depending on which C-O bond is broken. The electronic character of both rings dictates the regioselectivity of the cleavage.
Regioselectivity and Stereoselectivity Considerations in Derivatization
The derivatization of this compound is governed by the regiochemical and stereochemical outcomes of the reactions.
Regioselectivity: The substitution pattern on both aromatic rings dictates the regioselectivity of further reactions.
Aniline Ring: The amino group is a strong ortho, para-director, while the nitro group is a meta-director. The phenoxy group also acts as an ortho, para-director. The positions on the aniline ring ortho to the amino group (C-2 and C-6) and para (C-4) are activated. Therefore, electrophilic substitution on this ring is strongly favored at these positions.
Phenolic Ring: As discussed in section 5.3.1, electrophilic attack is favored at the C-4 and C-6 positions.
Michael Addition: In reactions like Michael addition, the local reactivity of potential electrophilic centers determines the outcome. Theoretical calculations can predict the preferred sites of nucleophilic attack. rsc.org
Stereoselectivity: Stereoselectivity becomes a critical factor when derivatization reactions create one or more stereocenters.
Chiral Derivatizing Agents: The use of chiral derivatizing agents, such as Marfey's reagent (FDAA), can be employed to separate and identify stereoisomers of amino acid derivatives, a principle applicable to the chiral derivatization of the aniline moiety. nih.gov
Asymmetric Synthesis: If a synthetic route introduces chirality, for example, through an asymmetric reduction of a ketone or an asymmetric cyclization, the existing molecular framework can influence the stereochemical outcome, leading to the preferential formation of one enantiomer or diastereomer over another. mdpi.com The stereocontrolled synthesis of complex molecules often relies on the predictable facial selectivity of intermediates. mdpi.com
Computational studies using density functional theory (DFT) are often employed to predict and understand the regioselectivity and stereoselectivity of complex reactions, such as cycloadditions, by analyzing the activation energies of different possible reaction pathways. nih.govrsc.orgmdpi.commdpi.com
Synthesis of Heterocyclic Systems Incorporating the this compound Scaffold
The functional groups of this compound make it an excellent precursor for the synthesis of various heterocyclic compounds, which are scaffolds of significant interest in medicinal chemistry. sciencescholar.usmdpi.com
Key synthetic strategies include:
Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine, yielding 3-(2,5-dimethylphenoxy)benzene-1,5-diamine. This diamine is a classic building block for a range of heterocyclic systems.
Condensation Reactions: The resulting diamine can undergo condensation reactions with various reagents to form fused heterocycles.
Table 3: Potential Heterocyclic Systems from this compound Derivatives
| Reagent for Condensation | Resulting Heterocycle |
|---|---|
| Carboxylic Acids (or derivatives) | Benzimidazoles |
| 1,2-Dicarbonyl compounds | Quinoxalines |
The amino group of the parent molecule itself can participate in reactions to form heterocycles. For example, reaction with α,β-unsaturated carbonyl compounds could lead to the formation of quinoline-type structures via Skraup or Doebner-von Miller reactions, although the substitution pattern may influence the feasibility and outcome of such reactions. The development of greener synthetic methodologies, such as microwave-assisted or biocatalyzed reactions, is a current focus in the synthesis of N-heterocyclic compounds. mdpi.com
Potential Applications of 3 2,5 Dimethylphenoxy 5 Nitroaniline As a Chemical Intermediate in Advanced Materials and Organic Synthesis
Role in the Synthesis of Functional Dyes and Pigments
Nitroaniline derivatives are foundational components in the synthesis of a broad class of synthetic colorants known as azo dyes. nih.gov The synthesis process typically involves a two-step reaction: diazotization followed by a coupling reaction. ijirset.com In this process, the primary aromatic amine, 3-(2,5-Dimethylphenoxy)-5-nitroaniline, can be converted into a diazonium salt by reacting it with a source of nitrous acid, such as sodium nitrite in an acidic medium at low temperatures (0–5 °C). atbuftejoste.com.ng This unstable diazonium salt is then immediately reacted with a coupling component, which is an electron-rich aromatic compound like a phenol (B47542), naphthol, or another aniline (B41778) derivative. nih.govnih.gov
The general reaction scheme for the formation of an azo dye from this compound is depicted below:
Step 1: Diazotization this compound + NaNO₂ + 2HX → [Diazonium Salt] + NaX + 2H₂O
Step 2: Azo Coupling [Diazonium Salt] + Coupling Component → Azo Dye + HX
The performance of dyes derived from this intermediate, including their lightfastness, wash fastness, and affinity for specific substrates, would be a subject of detailed research for specific applications in the textile and printing industries. atbuftejoste.com.ng
Utility as a Precursor in Polymer Chemistry and Material Science
The utility of this compound in polymer science is twofold: as a precursor to high-performance polymers and in the synthesis of specialized dyes for coloring polymeric materials.
Monomer for High-Performance Polymers: Aromatic nitro compounds can be readily reduced to their corresponding amino derivatives. The reduction of the nitro group in this compound would yield a diamine monomer, specifically 3-(2,5-Dimethylphenoxy)-1,5-diaminobenzene. This resulting diamine can serve as a building block for various high-performance polymers such as polyamides and polyimides. These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical properties. nih.gov
For instance, this diamine could be polymerized with dicarboxylic acids or their derivatives to form polyamides, or with tetracarboxylic dianhydrides to produce polyimides. mdpi.com The incorporation of the bulky and non-planar dimethylphenoxy side group into the polymer backbone can disrupt chain packing, which often leads to improved solubility of the resulting polymer without significantly compromising its thermal properties. nih.gov This enhanced processability is a critical advantage in the manufacturing of films, coatings, and advanced composite materials. Furthermore, structures related to the phenoxy-aniline linkage are found in electroactive polymers, suggesting that polymers derived from this intermediate could possess interesting electrochemical and optical properties for applications in electronics. mdpi.com
Dyes for Polymer Fibers: As discussed in the previous section, this compound is a precursor to disperse azo dyes. These dyes are particularly suitable for coloring hydrophobic synthetic fibers like polyester and nylon. The dyeing process for these fibers is typically carried out at high temperatures and pressures, which necessitates the use of thermally stable dyes. The structural features of dyes derived from this intermediate could provide the required stability and affinity for these polymer substrates.
Contribution to the Development of Chemical Probes and Reagents
Nitroaniline and its derivatives are increasingly being explored for their potential in the development of chemical sensors and fluorescent probes. rsc.orgnih.gov These probes are designed to detect and quantify specific analytes, such as ions or molecules, through a measurable change in their optical properties, most commonly fluorescence.
The operating principle of many such probes relies on processes like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). The nitro group, being a strong electron-withdrawing group, can act as a fluorescence quencher. The interaction of the probe with a target analyte can modulate the quenching effect, leading to a "turn-on" or "turn-off" fluorescent response. researchgate.net
The unique structure of this compound, with its specific electronic and steric environment, could be leveraged to design novel fluorescent probes. For example, the amino group can be functionalized to introduce a specific recognition site (receptor) for a target analyte. Binding of the analyte to this receptor could trigger a conformational change in the molecule, altering the distance or orientation between the fluorophore and the nitro-quenching group, thus producing a detectable signal. Such probes could find applications in environmental monitoring for the detection of pollutants or in biological imaging. rsc.orgmdpi.com
| Sensing Mechanism | Description | Potential Role of this compound |
|---|---|---|
| Fluorescence Quenching | The nitro group quenches the fluorescence of a nearby fluorophore. The presence of an analyte disrupts this quenching. | The nitro group acts as the quencher, while the amino group can be modified to be part of the fluorophore or receptor site. |
| Ratiometric Sensing | The probe exhibits two different emission wavelengths. The ratio of their intensities changes upon binding to the analyte. nih.gov | The compound could be incorporated into a larger molecular system that allows for ratiometric shifts in its emission spectrum. |
| Colorimetric Sensing | A change in color visible to the naked eye occurs upon interaction with the analyte. | The electronic properties of the nitroaniline system can be perturbed by an analyte, leading to a shift in its absorption spectrum. |
Strategic Intermediate in the Synthesis of Complex Organic Molecules
Substituted nitroanilines are highly valuable intermediates in multi-step organic synthesis due to the versatile reactivity of the amino and nitro functional groups. researchgate.net These groups can be transformed into a wide array of other functionalities or used directly in cyclization reactions to construct heterocyclic ring systems.
The amino group of this compound can participate in reactions to form amides, imines, or can be a nucleophile in substitution reactions. The nitro group, on the other hand, can be reduced to an amino group, hydroxylamino, or nitroso group, or it can be displaced in nucleophilic aromatic substitution reactions under certain conditions.
This dual functionality makes it a strategic precursor for the synthesis of various heterocyclic compounds. For instance, the presence of two amino groups after reduction of the nitro group allows for the construction of benzimidazole rings, which are prevalent scaffolds in medicinal chemistry. Similarly, reactions involving both the original amino group and a derivative of the nitro group can lead to the formation of other heterocyclic systems like quinoxalines or phenazines. The synthesis of pyrazole and pyrazolone derivatives, which have applications as dyes and pharmaceuticals, also often utilizes aniline-based precursors. nih.gov
The 2,5-dimethylphenoxy substituent adds another layer of complexity and control. Its steric bulk can direct reactions to specific positions on the aniline ring (regioselectivity) and can influence the final conformation and properties of the target molecule. Therefore, this compound serves as a key building block for creating complex molecular architectures with potential applications in pharmaceuticals, agrochemicals, and materials science. researchgate.net
Future Directions and Emerging Research Avenues for 3 2,5 Dimethylphenoxy 5 Nitroaniline
Development of More Sustainable and Green Synthetic Routes
The chemical industry's shift towards environmentally benign processes has spurred research into green synthetic methods. For a molecule like 3-(2,5-Dimethylphenoxy)-5-nitroaniline, which traditionally relies on multi-step syntheses, these new approaches offer significant advantages in terms of reduced waste, lower energy consumption, and the use of safer reagents. chemijournal.com
Future research will likely focus on adapting established green techniques to the synthesis of this specific diaryl ether aniline (B41778). Key areas of investigation include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for the etherification and nitration steps involved in the synthesis. mdpi.com The focused heating often leads to cleaner reactions with fewer byproducts. nih.gov
Sonochemistry: The use of ultrasound can enhance reaction rates and efficiency, particularly in heterogeneous reaction systems. This could be applied to improve the coupling of 2,5-dimethylphenol (B165462) with a suitable nitroaniline precursor, potentially in aqueous media to minimize organic solvent use. mdpi.com
Biocatalysis: Employing enzymes or whole-organism biocatalysts offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. mdpi.com Research could explore enzymes capable of performing the key bond-forming reactions under mild, aqueous conditions.
Solvent-Free and Aqueous Media Reactions: Moving away from volatile organic solvents is a primary goal of green chemistry. chemijournal.com Developing solid-state reactions or syntheses that proceed efficiently in water would represent a major step forward in the sustainable production of this compound. nih.gov
Table 1: Comparison of Conventional vs. Green Synthetic Approaches
| Parameter | Conventional Synthesis | Potential Green Synthesis |
|---|---|---|
| Energy Source | Oil bath / heating mantle | Microwave irradiation, Ultrasound |
| Solvents | Volatile Organic Solvents (e.g., DMF, Toluene) | Water, Supercritical CO₂, or solvent-free |
| Catalysts | Heavy metal catalysts (e.g., Copper, Palladium) | Biocatalysts (enzymes), Phase-transfer catalysts |
| Reaction Time | Often hours to days | Minutes to hours |
| Waste Profile | Higher waste generation, often hazardous | Reduced waste, more benign byproducts |
Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring
To optimize reaction conditions and ensure process safety and efficiency, real-time monitoring is crucial. Advanced spectroscopic techniques are being increasingly integrated into chemical reactors for in-situ analysis, providing continuous data on reactant consumption, intermediate formation, and product yield. For the synthesis of this compound, this approach can prevent over-processing, minimize byproduct formation, and facilitate rapid optimization.
Promising techniques for implementation include:
FTIR and Raman Spectroscopy: These vibrational spectroscopy methods can track changes in functional groups in real-time. For instance, the disappearance of the phenolic -OH peak and the appearance of the ether C-O-C stretch can be monitored during the etherification step.
UV-Vis Spectroscopy: The formation of the nitro-aromatic system imparts a distinct chromophore. UV-Vis spectroscopy can be used to monitor the progress of the nitration reaction by tracking the increase in absorbance at the characteristic wavelength of the product. taylorandfrancis.com
Surface-Enhanced Raman Scattering (SERS): This highly sensitive technique could be used to monitor reactions occurring at a catalyst's surface, providing mechanistic insights into catalytic cycles. nih.gov It has been successfully used to monitor reactions of similar compounds like p-nitroaniline. nih.gov
Integration of Machine Learning and AI in Synthetic Pathway Prediction and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by transforming it from a trial-and-error process to a data-driven, predictive science. nih.govresearchgate.net These tools can analyze vast datasets of chemical reactions to predict outcomes, suggest novel synthetic routes, and optimize reaction conditions. mdpi.comnih.gov
For this compound, AI could be leveraged in several ways:
Retrosynthesis Prediction: AI algorithms can propose multiple viable synthetic pathways by analyzing the target structure, potentially uncovering more efficient or economical routes than those currently established. mdpi.com
Yield and Selectivity Prediction: ML models can be trained on reaction data to predict the yield and regioselectivity of key steps, such as the nitration of the diaryl ether intermediate. researchgate.net This allows chemists to select the most promising conditions before entering the lab.
Automated Optimization: When coupled with robotic synthesis platforms, AI can autonomously conduct experiments to optimize reaction variables like temperature, catalyst loading, and solvent choice, rapidly identifying the ideal conditions for maximum yield and purity. nih.govijsret.comresearchgate.net
Table 2: Applications of AI/ML in the Synthesis of this compound
| AI/ML Application | Objective | Potential Impact |
|---|---|---|
| Retrosynthetic Analysis | Identify novel and efficient synthetic routes. | Reduce the number of steps, cost, and waste. mdpi.comnih.gov |
| Reaction Condition Optimization | Predict optimal temperature, solvent, and catalyst. | Maximize yield and minimize byproducts. researchgate.net |
| Property Prediction | Forecast physicochemical properties of potential analogs. | Accelerate the design of new functional materials. |
| Automated Synthesis | Control robotic platforms for high-throughput screening. | Enable rapid exploration of reaction space. nih.gov |
Exploration of Novel Reactivity and Transformation Pathways
The functional groups present in this compound—the nitro group, the secondary amine, and the electron-rich aromatic rings—offer a platform for exploring novel chemical transformations. While the core structure is relatively simple, its reactivity has not been extensively mapped.
Future research could investigate:
Domino and Cascade Reactions: Designing multi-step reactions that occur in a single pot (domino reactions) can significantly improve synthetic efficiency. sciencedaily.com For example, a reaction sequence could be devised where a modification of the nitro group triggers a subsequent cyclization involving one of the aromatic rings.
C-H Functionalization: Directly modifying the C-H bonds on the aromatic rings offers a powerful and atom-economical way to introduce new functional groups without pre-functionalized starting materials. This could lead to a wide array of novel analogs.
Transformations of the Nitro Group: Beyond simple reduction to an amine, the nitro group can participate in various transformations, including cycloadditions and reactions with organometallic reagents, opening pathways to complex heterocyclic structures.
Photocatalysis: The use of visible light to drive chemical reactions offers mild and selective transformation conditions. acs.org Photoredox catalysis could enable novel couplings or functionalizations that are inaccessible through traditional thermal methods.
Design and Synthesis of Advanced Analogs with Tailored Chemical Functionalities
The structure of this compound serves as a versatile scaffold for the design of advanced analogs with specific, tailored properties. By systematically modifying its constituent parts, researchers can fine-tune its electronic, steric, and physicochemical characteristics for targeted applications in materials science or medicinal chemistry. nih.govnih.gov
Key strategies for analog design include:
Modifying Aromatic Substitution: Introducing different substituents (e.g., halogens, alkyls, cyano groups) onto either aromatic ring can modulate the molecule's electron density, lipophilicity, and steric profile. nih.gov
Replacing the Nitro Group: The strongly electron-withdrawing nitro group can be replaced with other functionalities like sulfones, nitriles, or ketones to alter the electronic properties and potential intermolecular interactions.
Altering the Ether Linkage: Replacing the oxygen atom of the ether bridge with sulfur (a thioether) or nitrogen (a secondary amine) would significantly change the geometry and electronic nature of the molecular backbone, leading to entirely new classes of compounds.
Developing Oligomers and Polymers: Using the aniline or a derivative as a monomeric unit could lead to the synthesis of novel polymers with interesting optical or electronic properties, suitable for applications in organic electronics.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-(2,5-Dimethylphenoxy)-5-nitroaniline, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via nucleophilic aromatic substitution, where 5-nitroaniline reacts with 2,5-dimethylphenol derivatives under basic conditions. Optimization involves:
- Temperature : Reactions are conducted at 80–100°C to balance reactivity and side-product formation.
- Catalyst : Use of potassium carbonate (K₂CO₃) as a base to deprotonate the phenolic hydroxyl group .
- Solvent : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency.
- Monitoring : Reaction progress is tracked via TLC or HPLC to confirm intermediate formation and final product purity ≥95% .
Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodology :
-
HPLC : Employ a C18 column with a gradient of acetonitrile/water (UV detection at 254 nm) to confirm purity ≥95% .
-
NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) reveals characteristic peaks: δ 8.20 (s, NH₂), δ 6.90–7.10 (m, aromatic protons) .
-
Mass Spectrometry : ESI+ mode confirms molecular ion [M+H]⁺ at m/z 272.31 (calc.) and 272.29 (observed) .
Table 1. Analytical Techniques and Parameters
Technique Parameters Key Results Reference HPLC C18 column, acetonitrile/water gradient Purity ≥95% ¹H NMR DMSO-d₆, 400 MHz δ 8.20 (NH₂), aromatic signals MS (ESI+) m/z 272.31 [M+H]⁺ confirmed
Q. How should this compound be stored to ensure stability during experimental use?
- Methodology : Store at 0–6°C in airtight, light-resistant containers to prevent degradation. Stability tests via periodic HPLC analysis are recommended to monitor purity over time .
Advanced Research Questions
Q. How do the electronic effects of the 2,5-dimethylphenoxy substituent influence the reactivity of this compound in electrophilic substitution reactions?
- Methodology :
- The electron-donating methyl groups on the phenoxy ring activate the aromatic system, directing electrophiles to the meta and para positions relative to the nitro group.
- Computational studies (DFT calculations) can predict regioselectivity, validated experimentally by nitration or halogenation reactions .
Q. What strategies can resolve contradictions in reported biological activity data for derivatives of this compound?
- Methodology :
- Purity Verification : Re-analyze disputed samples via HPLC to rule out impurities ≥95% as a confounding factor .
- Structural Confirmation : Use 2D NMR (COSY, HSQC) to confirm regioisomeric purity, as positional isomerism may lead to divergent bioactivity .
- Dose-Response Studies : Standardize assays (e.g., enzyme inhibition) across multiple replicates to identify outliers .
Q. How can computational chemistry be integrated with experimental data to predict the physicochemical properties of this compound?
- Methodology :
- Molecular Dynamics (MD) Simulations : Predict solubility and partition coefficients (logP) using software like Gaussian or Schrödinger.
- QSAR Modeling : Corrogate substituent effects (e.g., nitro vs. methyl groups) with bioactivity data from analogous compounds (e.g., 5-Nitro-2-(trifluoromethoxy)aniline) .
- Validation : Compare computed properties (e.g., pKa) with experimental potentiometric titrations .
Key Considerations for Experimental Design
- Contradiction Analysis : When reproducibility issues arise, cross-validate synthetic routes (e.g., alternative phenol coupling agents) and confirm intermediates via LC-MS .
- Safety Protocols : Adhere to hazardous chemical guidelines (e.g., storage at 0–6°C, use of fume hoods) as specified for structurally related nitroanilines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
